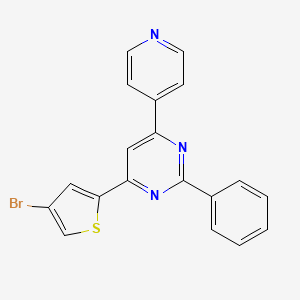
4-(4-Bromothiophen-2-yl)-2-phenyl-6-(pyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE is a heterocyclic compound that features a pyrimidine core substituted with bromo-thienyl, phenyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-nitroimidazo[2,1-b]oxazole: This compound is used in the treatment of tuberculosis and has a different core structure but shares some functional similarities.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents can be compared to highlight the unique properties of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE.
Uniqueness
The uniqueness of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H12BrN3S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)-2-phenyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C19H12BrN3S/c20-15-10-18(24-12-15)17-11-16(13-6-8-21-9-7-13)22-19(23-17)14-4-2-1-3-5-14/h1-12H |
InChI Key |
OSMOQQQQOKSGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CS3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















